2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group and a phenethylacetamide moiety, makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : The initial step involves the synthesis of the triazolopyridazine core. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the triazolopyridazine core.
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Thioether Formation: : The next step involves the introduction of the thioether group. This can be done by reacting the triazolopyridazine core with a thiol reagent, such as thiophenol, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether linkage.
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Amide Formation: : Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the thioether intermediate with phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial and antiviral agent. The triazolopyridazine core is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenethylacetamide moiety may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in cell proliferation or survival, such as kinases or proteases.
Receptors: It may modulate receptor activity, affecting signaling pathways related to inflammation or immune response.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their biological activity and applications.
Phenethylacetamides: Compounds with the phenethylacetamide moiety but different core structures, which may have different pharmacological profiles.
Uniqueness
The uniqueness of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide lies in its combination of the triazolopyridazine core with a thioether linkage and a phenethylacetamide moiety. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-8-6-16(7-9-17)21-25-24-18-10-11-20(26-27(18)21)29-14-19(28)23-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOXXMKYFRDTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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